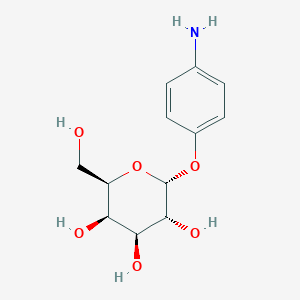

4-Aminophenyl-alpha-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

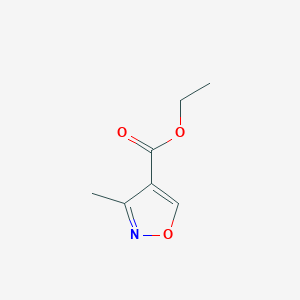

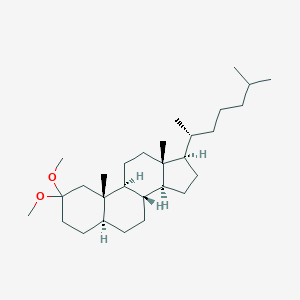

4-Aminophenyl-alpha-D-glucopyranoside is a compound that can be categorized under N-glycosyl amines, which are synthesized by the reaction of carbohydrates with aromatic amines. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and asymmetric synthesis. The synthesis of such compounds typically involves the use of protected saccharides and aromatic amines, resulting in products that are isolated as solid and characterized by various spectroscopic methods.

Synthesis Analysis

The synthesis of N-glycosyl amines, which are related to 4-Aminophenyl-alpha-D-glucopyranoside, has been demonstrated using 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines . This process yields compounds that are exclusively of the beta anomeric form when derived from the protected saccharide. In contrast, when 2-(o-aminophenyl)benzimidazole is used with hexoses or pentoses, the resulting N-glycosyl amines prefer the alpha anomeric form, with some cases showing a mixture of both anomers . These findings suggest that the synthesis of 4-Aminophenyl-alpha-D-glucopyranoside would likely follow similar trends in anomer formation.

Molecular Structure Analysis

The molecular structure of N-glycosyl amines, including 4-Aminophenyl-alpha-D-glucopyranoside, is characterized by the presence of a glycosidic bond between the sugar moiety and an aromatic amine. The beta or alpha configuration of the anomeric carbon is a critical feature that defines the molecular structure of these compounds. NMR and FTIR spectroscopy are essential tools for determining the anomer configuration, as seen in the synthesis of related N-glycosyl amines .

Chemical Reactions Analysis

N-glycosyl amines, such as 4-Aminophenyl-alpha-D-glucopyranoside, can participate in various chemical reactions due to the presence of functional groups amenable to further transformations. For instance, the phenyl group can be involved in electrophilic aromatic substitution reactions, while the glycosidic bond offers opportunities for hydrolysis or reaction with other nucleophiles. The specific reactivity of 4-Aminophenyl-alpha-D-glucopyranoside would depend on the protecting groups and the stereochemistry of the glycosidic bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-glycosyl amines are influenced by their molecular structure. These compounds are typically isolated as solids and can be purified to establish their elemental compositions. Spectroscopic techniques such as NMR, UV-Vis, FTIR, and mass spectrometry are employed to characterize these compounds . The optical rotation of these compounds can provide insight into their stereochemistry, which is crucial for understanding their physical properties and potential applications in asymmetric synthesis or as chiral ligands .

科学研究应用

Carbohydrate-Functionalized Surfaces

One of the notable applications of 4-Aminophenyl-alpha-D-glucopyranoside is in the preparation of carbohydrate-functionalized surfaces. Peigneguy et al. (2018) demonstrated the electrochemical immobilization of 4-aminophenyl-β-D-glucopyranoside on carbon surfaces. This process produced surfaces that retain the desirable properties of the glucoside compound, such as a wetting-enhancing effect, and allowed for the electrochemically controlled release of a glucosyl cation equivalent through oxidative cleavage of the anomeric glycosyl–O bond (Peigneguy et al., 2018).

Enzymatic Assays and Inhibitor Screening

4-Aminophenyl-alpha-D-glucopyranoside plays a critical role in enzymatic assays and the screening of enzyme inhibitors. Zhang et al. (2015) established an electrochemical method for assaying α-glucosidase activity and screening inhibitors directly in cell mediums using 4-aminophenyl-α-D-glucopyranoside. This method allows for the evaluation of both isolated and membrane-bound enzyme activity and has potential applications in drug discovery (Zhang et al., 2015).

Wound Healing Studies

Additionally, alpha-arbutin, a derivative of 4-hydroxyphenyl alpha-glucopyranoside, has been investigated for its potential in promoting wound healing. Polouliakh et al. (2020) found that alpha-arbutin reduced reactive oxygen species and activated the insulin-like growth factor 1 receptor (IFG1R) pathway in human dermal fibroblast cultures, suggesting a mechanism by which alpha-arbutin could enhance wound healing (Polouliakh et al., 2020).

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl-alpha-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。